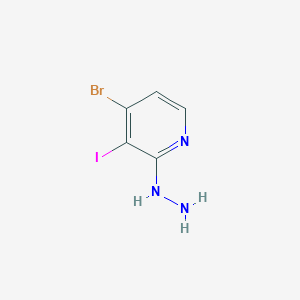

4-Bromo-2-hydrazinyl-3-iodopyridine

Descripción

Propiedades

Número CAS |

917969-52-9 |

|---|---|

Fórmula molecular |

C5H5BrIN3 |

Peso molecular |

313.92 g/mol |

Nombre IUPAC |

(4-bromo-3-iodopyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |

Clave InChI |

ITTQYIFBRJKSLD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=C1Br)I)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key differences between 4-bromo-2-hydrazinyl-3-iodopyridine and its analogs:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-hydrazinyl-3-iodopyridine, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of pyridine derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, followed by bromination at the 4-position with bromine in a controlled acidic medium. Hydrazine substitution at the 2-position typically requires refluxing with hydrazine hydrate in ethanol. Monitor reaction progress via TLC and optimize temperature (70–90°C) to avoid decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Contradictions : Variations in halogenation regioselectivity may arise due to competing electrophilic pathways. If unexpected substituent positions occur, re-examine solvent polarity and catalyst choice (e.g., Lewis acids like FeCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-Bromo-2-hydrazinyl-3-iodopyridine?

- Methodology :

- ¹H/¹³C NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The hydrazinyl group (-NH-NH₂) shows broad peaks at δ 3.5–5.0 ppm.

- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 326 (C₅H₄BrIN₃) and characteristic fragmentation patterns (e.g., loss of Br or I substituents).

Q. What safety protocols are critical when handling 4-Bromo-2-hydrazinyl-3-iodopyridine?

- Precautions : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention .

- Toxicity Data : Limited toxicological studies exist; assume acute toxicity and avoid exposure. Store in amber vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodology : Use SHELXT for automated space-group determination and structure refinement. Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) and angles to validate DFT-optimized geometries .

- Conflict Resolution : If experimental bond angles deviate >2° from DFT (e.g., B3LYP/6-31G*), consider solvent effects or crystal packing forces in the model .

Q. What role do hydrogen-bonding networks play in the crystal packing of 4-Bromo-2-hydrazinyl-3-iodopyridine?

- Analysis : Perform graph-set analysis (Etter’s method) to classify hydrogen bonds (e.g., N-H⋯N or N-H⋯Br interactions). Use Mercury software to visualize 1D chains or 2D sheets. Compare with similar pyridine derivatives (e.g., 5-bromo-2-hydrazinylpyridine) to identify trends in supramolecular assembly .

- Contradictions : Discrepancies between predicted and observed H-bond motifs may arise from π-π stacking or halogen-halogen interactions. Re-optimize DFT models with dispersion corrections (e.g., Grimme’s D3) .

Q. How can DFT calculations guide the design of 4-Bromo-2-hydrazinyl-3-iodopyridine as a ligand in coordination chemistry?

- Approach : Compute molecular electrostatic potential (MEP) surfaces to identify electron-rich sites (hydrazinyl N, pyridine N) for metal coordination. Compare HOMO/LUMO energies with transition metals (e.g., Pd, Cu) to predict redox activity. Validate with experimental UV-Vis and cyclic voltammetry .

- Data Gaps : If computed binding energies conflict with experimental stability constants, include solvation models (e.g., COSMO-RS) or assess relativistic effects for iodine .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.